7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Description
The structure features:
- Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 5, and 7.
- Substituents: 2-position: Methyl group. 3-position: 3-(Trifluoromethyl)phenyl group, introducing steric bulk and electron-withdrawing properties.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylpyrrole moiety may influence binding affinity through hydrophobic interactions .
Propriétés
IUPAC Name |
7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4/c1-16-7-8-17(2)32(16)22-11-9-19(10-12-22)23-13-14-30-25-24(18(3)31-33(23)25)20-5-4-6-21(15-20)26(27,28)29/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGKSSCNVNMBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=C(C(=NN34)C)C5=CC(=CC=C5)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have been found to target the dna-binding activity of gata3 and other members of the gata family.
Mode of Action
It can be inferred that it may interact with its targets and cause changes in their function.
Biochemical Pathways
It is suggested that the compound may influence the glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.
Pharmacokinetics
It is suggested that the compound may suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate.
Result of Action
The molecular and cellular effects of the action of 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine include suppression of cell growth, increased cell-specific glucose uptake rate, and increased amount of intracellular adenosine triphosphate during monoclonal antibody production.
Analyse Biochimique
Biochemical Properties
The compound 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes. It shows binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites.
Cellular Effects
In cellular contexts, this compound has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites. These interactions suggest that the compound may exert its effects at the molecular level through enzyme inhibition or activation, leading to changes in gene expression.
Activité Biologique
7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18N4
- Molecular Weight : 302.37 g/mol
- CAS Number : 865658-63-5
Biological Activity Overview
The compound exhibits various biological activities, particularly in oncology and neurology. Its structure suggests potential interactions with multiple biological targets.
- Inhibition of Tyrosine Kinases : The compound may inhibit non-receptor tyrosine kinases, which are crucial for cell signaling pathways involved in growth and survival. This inhibition can affect processes such as:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor effects by inducing apoptosis in cancer cells. The specific mechanisms include:
- Neuroprotective Effects : Some studies indicate that similar compounds can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .
1. Antitumor Efficacy
A study assessed the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on glioblastoma cells. The results showed that certain derivatives significantly reduced cell viability by inducing apoptosis .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 12 | Apoptosis induction |
| Compound B | 8 | Cell cycle arrest |
| Target Compound | 6 | Dual action (apoptosis + arrest) |
2. Neurological Applications
Research into the neuroprotective properties of this compound revealed that it could mitigate neuronal damage in models of oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) and inflammatory cytokines .
Safety and Toxicology
The compound's safety profile is essential for its therapeutic applications. Toxicity studies indicate potential risks associated with high doses, including cytotoxic effects on non-target cells . Further research is needed to establish a comprehensive safety profile.
Applications De Recherche Scientifique
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 446.47 g/mol. Its structure features several functional groups, including a pyrrole ring and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions. The intricate arrangement of these groups allows for significant versatility in its applications.
Pharmaceutical Applications
The compound has garnered attention for its potential therapeutic effects. Research indicates that pyrazolo[1,5-a]pyrimidines are known for their antitumor , antimicrobial , and anti-inflammatory properties:
- Antitumor Activity : Studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, with various derivatives exhibiting selective cytotoxicity against cancer cell lines. The mechanism often involves inhibition of specific kinases or enzymes crucial for tumor growth and proliferation .
- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth. For example, derivatives have been tested against various strains, demonstrating significant antimicrobial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
- Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidines also exhibit anti-inflammatory properties by modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Synthesis and Modification
The synthesis of 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine can be achieved through several methodologies. These include:
- Cyclization Reactions : Utilizing various cyclization techniques to construct the pyrazolo[1,5-a]pyrimidine core.
- Functional Group Modifications : Exploring different substituents on the aromatic rings to enhance biological activity and selectivity .
Antitumor Efficacy
A recent study investigated the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The results indicated that certain modifications led to enhanced potency against breast and lung cancer cells. The study emphasized the importance of structural diversity in developing effective anticancer agents .
Antimicrobial Activity
Another research focused on the antimicrobial properties of synthesized derivatives. The findings revealed that compounds with electron-withdrawing groups exhibited greater efficacy against Gram-positive bacteria compared to their counterparts with electron-donating groups. This highlights the role of electronic effects in modulating biological activity .
Comparaison Avec Des Composés Similaires
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Group Analysis
Key Observations
Substitution at Position 7 :
- The target compound’s 7-position 4-(2,5-dimethylpyrrolyl)phenyl group is unique compared to common CF₃ (e.g., 6k, 6l) or thienyl (e.g., CAS 861209-61-2) substituents. This group may enhance binding to aromatic-rich domains in biological targets .
- In contrast, 7-CF₃ derivatives (e.g., 6k) exhibit potent kinase inhibition, suggesting the target’s pyrrolyl group could trade metabolic stability for altered target specificity .
Trifluoromethyl vs. Other Electron-Withdrawing Groups :
- The 3-(3-CF₃Ph) group in the target compound mirrors MK83 (5-bis-CF₃Ph), but the single CF₃ may reduce steric hindrance while retaining electronic effects .
- Nitro groups (e.g., CAS 1223404-90-7) offer stronger electron withdrawal but lower metabolic stability compared to CF₃ .
Synthetic Accessibility :
- The target compound’s synthesis likely follows regioselective multicomponent routes, as seen in and , using PyBroP-activated intermediates for functionalization .
- Thiophene-containing analogs (e.g., ) require specialized coupling reagents, making the target’s phenyl-pyrrole substitution more straightforward .
Research Findings and Implications
- Kinase Inhibition Potential: While the target compound lacks direct activity data, structural analogs (e.g., 6k, IC₅₀ = 18 nM) suggest that its CF₃ and aryl groups could confer similar kinase-targeting properties .
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidines with CF₃ and aryl groups (e.g., ) show IC₅₀ values in the µM range against MCF-7 and HCT-116 cell lines. The target’s dimethylpyrrole may improve cellular uptake .
- Antimicrobial Potential: highlights broad-spectrum antimicrobial activity in related compounds, though the target’s bulky substituents may reduce efficacy against Gram-negative bacteria .
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclization of aminoazopyrazole precursors with ketones or enaminones under reflux conditions. For example, describes refluxing precursors in pyridine for 5–6 hours, followed by neutralization and crystallization . Optimization involves:
- Solvent selection : Polar solvents like pyridine or dioxane enhance reaction efficiency.
- Temperature control : Reflux (~100–120°C) ensures complete cyclization.
- Catalyst use : Triethylamine or PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) improves yields in coupling reactions .
Characterization relies on 1H/13C NMR , IR , and mass spectrometry to confirm structural integrity .
Q. How are pyrazolo[1,5-a]pyrimidines characterized to validate their structures?
Standard protocols include:
- Spectroscopic analysis :
- Mass spectrometry : High-resolution MS verifies molecular formulas (e.g., [M+H]⁺ peaks matching calculated values) .
- X-ray crystallography : Resolves ambiguous stereochemistry, as seen in for a related compound .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of pyrazolo[1,5-a]pyrimidines for target-specific activity?
Virtual docking screens (e.g., AutoDock Vina) predict binding affinities to targets like AKT/mTOR kinases. Steps include:
- Protein preparation : Retrieve target structures (e.g., PI3Kγ, PDB: 1E7U) and remove water molecules .
- Ligand optimization : Minimize energy of the compound using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Docking analysis : Prioritize compounds with low binding energies (e.g., ΔG < −8 kcal/mol) and hydrogen bonds to catalytic residues (e.g., Lys833 in mTOR) .
Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?
highlights a case where mono-sulfone derivatives outperformed di-sulfones in antimicrobial assays. To address such contradictions:
- Dose-response assays : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to rule out potency artifacts.
- Molecular dynamics simulations : Compare ligand-protein stability (RMSD < 2 Å over 100 ns) to identify steric clashes or unfavorable interactions in di-sulfone derivatives .
- Meta-analysis : Cross-reference with literature on analogous scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in substituent effects .
Q. How can reaction path search methods accelerate the development of novel pyrazolo[1,5-a]pyrimidine derivatives?
Quantum mechanical calculations (e.g., DFT at ωB97X-D/def2-TZVP level) map potential energy surfaces to identify low-barrier pathways. For example:
- Transition state analysis : Locate intermediates in cyclization steps (e.g., enamine-ketone condensations) using IRC (intrinsic reaction coordinate) calculations .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
Q. What experimental designs minimize variability in biological assays for pyrazolo[1,5-a]pyrimidines?
Adopt statistical design of experiments (DoE) :
- Factorial designs : Test variables (e.g., substituent position, solvent polarity) in parallel to identify significant factors .
- Response surface methodology (RSM) : Optimize IC50 values by modeling non-linear relationships between variables (e.g., pH vs. enzyme inhibition) .
Include positive controls (e.g., dorsomorphin for BMP inhibition) and replicates (n ≥ 3) to ensure reproducibility .
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